![molecular formula C19H25N3O3 B2609610 Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate CAS No. 1311417-24-9](/img/structure/B2609610.png)
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate, commonly known as MCA, is a synthetic compound used in scientific research. It is a member of the class of molecules known as amides and is used in the study of various biological processes.
Aplicaciones Científicas De Investigación
MCA is used in a variety of scientific research applications, including the study of cell signaling pathways, protein-protein interactions, and enzyme activity. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases, which play important roles in cell signaling and regulation. MCA has also been used to study the effects of various drugs and compounds on these pathways.
Mecanismo De Acción
The mechanism of action of MCA is not fully understood, but it is believed to act by binding to and inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which play important roles in cell signaling and regulation. MCA may also affect the activity of other enzymes and proteins involved in these pathways.
Biochemical and Physiological Effects:
MCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect cell signaling and regulation. MCA has also been shown to have anti-inflammatory and anti-tumor effects in animal models. However, the exact mechanisms by which MCA exerts these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MCA in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. It is also relatively stable and has a long shelf life. However, one limitation of using MCA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, MCA may have off-target effects on other enzymes and proteins, which can complicate data analysis.
Direcciones Futuras
There are several future directions for research on MCA. One area of interest is the development of more selective inhibitors of specific enzymes and pathways. This could help to better understand the roles of these enzymes in various biological processes. Another direction for research is the study of the effects of MCA on different types of cells and tissues, as well as in different animal models. This could help to identify potential therapeutic applications for MCA in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of MCA and its effects on cell signaling and regulation.
Métodos De Síntesis
MCA is a synthetic compound that can be prepared using a multi-step process. The first step involves the reaction of 1-cyanocycloheptanone with methylamine to form the intermediate compound, N-methyl-1-cyanocycloheptylamine. This compound is then reacted with phenylacetyl chloride to form MCA. The overall yield of this process is approximately 30%.
Propiedades
IUPAC Name |
methyl 2-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-25-18(24)17(15-9-5-4-6-10-15)21-13-16(23)22-19(14-20)11-7-2-3-8-12-19/h4-6,9-10,17,21H,2-3,7-8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNYISDQOUAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2609527.png)
![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)
![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2609531.png)
![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)
![4-(Benzo[d]thiazole-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2609533.png)

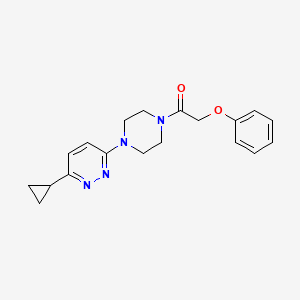
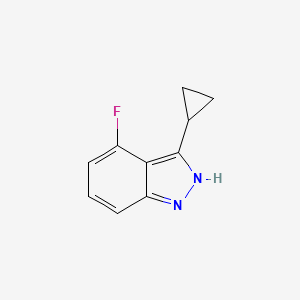
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclohexylacetamide](/img/structure/B2609539.png)
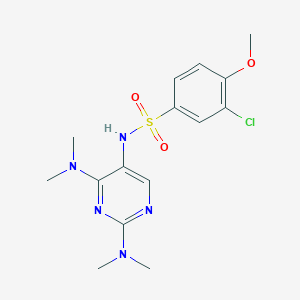
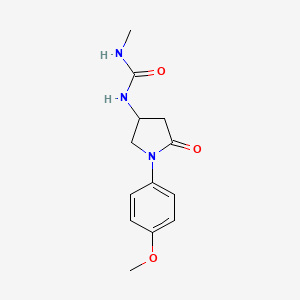
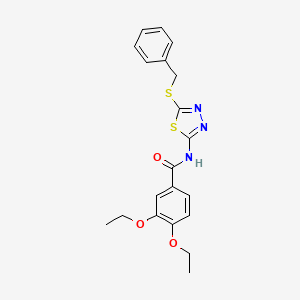
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)
